molecular formula C18H20N2O3 B5506339 8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one

Cat. No. B5506339
M. Wt: 312.4 g/mol
InChI Key: CWYFYMCJMDKGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chromene derivatives often involves multi-step chemical reactions, including the use of allyl groups and piperazine moieties as key functional components. For instance, the synthesis of allylic derivatives of triazolo-triazinones demonstrated the use of allyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether at room temperature (Hwang et al., 2006). Another example involves the stepwise construction of the piperazine ring from simple precursors, showcasing the versatility of piperazine incorporation into complex molecules (Acosta Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated through techniques such as 2D-NMR, including gHSQC and gHMBC measurements, and single crystal X-ray diffraction. These techniques provide detailed information on the spatial arrangement and bonding patterns within the molecule, revealing interactions such as hydrogen bonding and π-π stacking (Hwang et al., 2006).

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, leading to the formation of novel heterocyclic compounds. Reactions include cyclocondensation, Michael addition, and nucleophilic substitution, resulting in compounds with potential anti-tumor, antibacterial, and antioxidant activities (Badrey & Gomha, 2012).

Scientific Research Applications

Synthetic Chemistry

A study by Schmidt and Riemer (2015) outlines the synthesis of allyl- and prenylcoumarins, including 8-allylated coumarins (2H-chromen-2-ones), via a microwave-promoted tandem Claisen rearrangement/Wittig Olefination process. This method represents a significant advancement in the field of synthetic organic chemistry, providing a novel route to multiply substituted coumarins, which are core structures in many bioactive compounds (B. Schmidt & M. Riemer, 2015).

Material Science

Agag and Takeichi (2003) explored the synthesis and characterization of novel benzoxazine monomers containing allyl groups. Their study demonstrated that these monomers, upon thermal cure, form high-performance thermosets with excellent thermal stability and mechanical properties. The inclusion of allyl groups significantly enhances the material's performance, highlighting the compound's potential in creating advanced polymeric materials (T. Agag & T. Takeichi, 2003).

Pharmacology and Drug Discovery

The compound's derivatives have been investigated for their bioactivity, including their potential as anti-proliferative agents against cancer cell lines. Parveen et al. (2017) synthesized substituted chromene-carbonitriles and evaluated their cytotoxic activities against human breast cancer and kidney cell lines. Their findings indicate that certain derivatives exhibit significant anti-proliferative activities, suggesting a potential pathway for developing new anticancer therapies (I. Parveen et al., 2017).

properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-5-13-6-4-7-14-12-15(18(22)23-16(13)14)17(21)20-10-8-19(2)9-11-20/h3-4,6-7,12H,1,5,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYFYMCJMDKGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.